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Compound of Interest

4-(6-Aminopyridin-3-yl)benzoic
Compound Name: d
aci

cat. No.: B1290337

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and
synthetic considerations for 4-(6-aminopyridin-3-yl)benzoic acid. This biaryl compound,
featuring a benzoic acid moiety linked to an aminopyridine ring, is a valuable building block in
medicinal chemistry and materials science. Its structure lends itself to further functionalization,
making it a key intermediate in the synthesis of more complex molecules, including
pharmaceutical agents.

Molecular Structure and Identification

4-(6-Aminopyridin-3-yl)benzoic acid is characterized by a benzene ring substituted with a
carboxylic acid group at position 1 and a 6-aminopyridin-3-yl group at position 4. The linkage
between the two aromatic rings is a carbon-carbon single bond.
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Schematic of 4-(6-Aminopyridin-3-yl)benzoic Acid
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Caption: Logical structure of 4-(6-Aminopyridin-3-yl)benzoic acid.

Table 1: Compound Identifiers
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Identifier Value Source
4-(6-Aminopyridin-3-

IUPAC Name ) . -
yl)benzoic acid

CAS Number 222986-51-8 [1]

Molecular Formula C12H10N202 [1]

Molecular Weight 214.22 g/mol [1]

SMILES Nclcce(ccl)cleec(C(=0)O)ccl  [1]

INChI=1S/C12H10N202/c13-
11-4-3-9(7-14-11)8-1-5-10(6-2-

InChl (Computed)
8)12(15)16/h1-7H,13H2,

(H,15,16)

| InChiKey | YZYSMAPQORFEGM-UHFFFAOYSA-N | (Computed) |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in
various solvents and biological systems. The data presented below are computationally derived
unless otherwise specified.

Table 2: Physicochemical Data

Property Value Source
Topological Polar Surface

S 76.21 A2 [1]
Area (TPSA)
LogP (octanol-water partition

2.029 [1]

coeff.)
Hydrogen Bond Donors 2 [1]
Hydrogen Bond Acceptors 3 [1]
Rotatable Bonds 2 [1]
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| Storage Conditions | Sealed in dry, 2-8°C |[1] |

Synthesis and Experimental Protocols

While specific experimental data for the synthesis of 4-(6-aminopyridin-3-yl)benzoic acid is
not readily available in public literature, a common and effective method for its preparation is
the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-
carbon bond between an aryl halide and an organoboron compound.

Representative Protocol: Suzuki-Miyaura Cross-
Coupling
This protocol describes a general procedure for the synthesis of 4-(6-aminopyridin-3-

yl)benzoic acid from (4-(methoxycarbonyl)phenyl)boronic acid and 5-bromo-2-aminopyridine,
followed by hydrolysis.

Step 1: Palladium-Catalyzed Cross-Coupling

e Reactants Setup: In a reaction vessel, combine 5-bromo-2-aminopyridine (1.0 eq), (4-
(methoxycarbonyl)phenyl)boronic acid (1.1 eq), a palladium catalyst such as Pd(PPhs)4 (0.05
eq), and a base, typically sodium carbonate (Na2COs, 2.0 eq).

e Solvent Addition: Add a solvent mixture, commonly 1,4-dioxane and water (e.g., ina 4:1
ratio).

» Reaction Execution: Purge the vessel with an inert gas (e.g., nitrogen or argon). Heat the
mixture to reflux (approximately 80-100°C) and stir for 12-24 hours, monitoring the reaction
progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

o Work-up: After cooling to room temperature, dilute the mixture with water and extract with an
organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude
methyl 4-(6-aminopyridin-3-yl)benzoate.

Step 2: Ester Hydrolysis
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e Reaction Setup: Dissolve the crude ester from Step 1 in a mixture of tetrahydrofuran (THF)
and methanol.

e Hydrolysis: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or
sodium hydroxide (NaOH), and stir the mixture at room temperature for 2-4 hours.

 Acidification & Isolation: Upon completion, neutralize the reaction mixture with an acid (e.qg.,
1IN HCI) to a pH of approximately 6-7. The product, 4-(6-aminopyridin-3-yl)benzoic acid,
will precipitate.

« Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to
obtain the final product. Further purification can be achieved by recrystallization if necessary.

Step 1: Suzuki Coupling

Step 2: Hydrolysis

5-Bromo -2-aminoj pyridine o
+ (4-(Methoxycarbonyl)phenyl)boronic acid

Pd(PPhs)s Catalyst
NazCOs Base 4-(6-Aminopyridin-3-yl)benzoic acid

b LiOH or NaOH
-5 THF/Methanol/Water

Solvent

Click to download full resolution via product page

Caption: General workflow for the synthesis of the target compound.

Biological Activity and Signaling Pathways

While there is limited publicly available information on the specific biological activity of 4-(6-
aminopyridin-3-yl)benzoic acid itself, its structural motifs are present in numerous biologically
active compounds. Research into its derivatives provides insight into its potential applications.

A recent study on 3-(6-aminopyridin-3-yl)benzamide derivatives—close structural analogs—
demonstrated significant antitumor activities.[2] One lead compound from this study, 6b, was
found to be a selective inhibitor of the PI3Ka isoform.[2] This inhibition subsequently blocks the
PI3K/Akt signaling pathway, which is a critical pathway for cell proliferation and survival that is
often dysregulated in cancer.[2] The compound was shown to induce G1 cell cycle arrest and
apoptosis in HCT116 cancer cells.[2]
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This suggests that the 4-(6-aminopyridin-3-yl)benzoic acid core is a promising scaffold for
developing novel kinase inhibitors, particularly targeting the PI3K/Akt pathway.
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Caption: PI3K/Akt pathway, a target for the compound's derivatives.
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Conclusion

4-(6-Aminopyridin-3-yl)benzoic acid is a well-defined chemical entity with significant potential
as an intermediate in drug discovery and development. While comprehensive experimental
data on the parent compound is sparse, its structural framework is a key component of
advanced molecules, including kinase inhibitors. The established synthetic routes, such as the
Suzuki-Miyaura coupling, provide reliable methods for its preparation, enabling further
exploration of its derivatives as potential therapeutic agents. Future research should focus on
characterizing the specific biological activities and physical properties of this core structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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